molecular formula C13H10F2O2 B13522784 [4-(2,5-Difluorophenoxy)phenyl]methanol

[4-(2,5-Difluorophenoxy)phenyl]methanol

Cat. No.: B13522784
M. Wt: 236.21 g/mol
InChI Key: LFVBVFBPPFNAIO-UHFFFAOYSA-N
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Description

Contextualization of [4-(2,5-Difluorophenoxy)phenyl]methanol within Contemporary Organic Chemistry Research

The structure of this compound is a deliberate combination of functional groups that are each the subject of intense research. The interplay between the diaryl ether bond, the reactive benzylic alcohol, and the electronically influential fluorine atoms positions this molecule as a potentially valuable building block in both materials science and medicinal chemistry.

Aryl ether linkages are fundamental structural units in a vast array of natural and synthetic molecules. The β-O-4 aryl ether bond is the most common linkage found in lignin, one of nature's most abundant organic polymers. nih.govnrel.govresearchgate.net The study of the enzymatic cleavage of these bonds is a significant area of research, aimed at converting biomass into valuable chemicals. nih.govnrel.govresearchgate.net In synthetic chemistry, the diaryl ether motif is a key component in pharmaceuticals, agrochemicals, and high-performance polymers due to its chemical stability and specific conformational properties. The synthesis and cleavage of these bonds are central topics in methodology development.

The benzylic alcohol group is a versatile functional handle in organic synthesis. The carbon atom attached to both the aromatic ring and the hydroxyl group is known as a "benzylic position," which exhibits enhanced reactivity. wsimg.com This heightened reactivity is due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions. wsimg.com

Key transformations involving benzylic alcohols include:

Oxidation: Benzylic alcohols can be selectively oxidized to form benzaldehydes or, with stronger oxidizing agents, benzoic acids. patsnap.com These reactions are fundamental for producing a wide range of chemical intermediates. patsnap.com

Esterification: They readily react with carboxylic acids to form benzyl (B1604629) esters, which are common in fragrances and as protecting groups in multi-step synthesis. patsnap.com

Substitution Reactions: The hydroxyl group can be replaced by other functional groups. For example, treatment with hydrochloric acid can yield a benzyl chloride via an SN1-type mechanism. patsnap.com

C-H Activation: Modern synthetic methods allow for the direct oxidation of benzylic C-H bonds to form benzylic alcohols, highlighting their importance as synthetic targets. acs.orgacs.org

This wide range of accessible transformations makes the benzylic alcohol motif a cornerstone of synthetic strategy, particularly in the development of pharmaceuticals and agrochemicals. acs.orgresearchgate.net

The introduction of fluorine atoms onto an aromatic ring dramatically alters a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence imparts unique characteristics. numberanalytics.comstackexchange.com

Key effects of aromatic fluorination include:

Electronic Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly influence the reactivity of the aromatic ring. stackexchange.com This effect is crucial in nucleophilic aromatic substitution (SNAr) reactions, where fluorine can act as an excellent leaving group by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.com

Enhanced Stability: The substitution of hydrogen with fluorine can increase the π-density of the aromatic ring, leading to greater thermal and chemical stability. nih.govacs.org This property is exploited in the design of robust materials like fluoropolymers. nih.govacs.org

Pharmacological Properties: In drug design, fluorine substitution is a common strategy to improve metabolic stability, bioavailability, and binding affinity. numberanalytics.comnih.gov Fluorine can block sites of metabolic oxidation and engage in favorable non-covalent interactions with protein receptors. numberanalytics.comnih.gov

Overview of Related Difluorophenoxy and Phenylmethanol Motifs in Academic Literature

While this compound itself is not widely studied, numerous related compounds containing either the difluorophenyl group or the phenylmethanol core are documented. These analogues serve as important reference points for predicting the behavior and potential applications of the target molecule. For instance, compounds like (4-bromo-2,6-difluorophenyl)methanol and bis(4-fluorophenyl)phenylmethanol are commercially available and used in synthetic research, indicating the utility of fluorinated benzyl alcohol scaffolds. fishersci.comchemicalbook.com Similarly, non-fluorinated analogues such as (4-phenoxyphenyl)methanol (B189083) are also part of the chemical literature, providing a baseline for understanding the role of the ether linkage.

Table 2: Examples of Related Difluorophenoxy and Phenylmethanol Motifs in Scientific Literature

Compound Name Molecular Formula Key Features Reference
(4-Bromo-2,6-difluorophenyl)methanol C₇H₅BrF₂O A difluorinated phenylmethanol with a bromine substituent, useful for cross-coupling reactions. fishersci.com
(4-Phenoxyphenyl)methanol C₁₃H₁₂O₂ The non-fluorinated analogue, containing a simple phenoxy group.
Bis(4-fluorophenyl)phenylmethanol C₁₉H₁₄F₂O Contains two fluorophenyl groups attached to the carbinol carbon. chemicalbook.com
(2,5-Difluoro-4-phenylmethoxyphenyl)methanol C₁₄H₁₂F₂O₂ Features a difluorinated ring and a benzyl ether, rather than a phenyl ether. chemscene.com
(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol C₁₄H₁₂N₂O A phenylmethanol derivative incorporating a heterocyclic benzimidazole (B57391) unit. biosynth.com

Current Gaps and Emerging Research Opportunities for this compound

The primary research gap concerning this compound is the lack of empirical data on its synthesis, reactivity, and specific properties. The academic literature does not currently contain detailed studies focused on this particular molecule.

This gap presents several clear research opportunities:

Synthetic Methodology: Developing an efficient and scalable synthesis for this compound would be the first crucial step. This would likely involve a nucleophilic aromatic substitution to form the diaryl ether bond, followed by functional group manipulation to install the benzylic alcohol.

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel fluorinated poly(aryl ether)s. The benzylic alcohol could be converted into other functional groups to facilitate polymerization, potentially leading to materials with high thermal stability, chemical resistance, and specific optical properties. numberanalytics.com

Medicinal Chemistry: As a molecular fragment, it combines features known to be beneficial in drug candidates—metabolic stability from the fluorinated ring and a flexible, stable ether linkage. numberanalytics.comnih.gov It could be used as a building block for synthesizing new classes of compounds to be screened for biological activity.

Mechanistic Studies: The molecule provides an interesting substrate for studying the influence of the remote 2,5-difluorophenoxy group on the reactivity of the benzylic alcohol. Quantitative studies of its oxidation, substitution, or esterification reactions could provide valuable insight into electronic effects transmitted through the diaryl ether system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

[4-(2,5-difluorophenoxy)phenyl]methanol

InChI

InChI=1S/C13H10F2O2/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7,16H,8H2

InChI Key

LFVBVFBPPFNAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for [4-(2,5-Difluorophenoxy)phenyl]methanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkage and the carbon-carbon bond of the methanol (B129727) group.

The most logical disconnection is at the diaryl ether bond (C-O), which simplifies the molecule into two key synthons: a substituted phenol (B47542) and an aryl halide or a related derivative. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the bond between the phenoxy oxygen and the phenyl ring bearing the methanol group. This yields 2,5-difluorophenol (B1295083) and a 4-halobenzyl alcohol derivative (e.g., 4-fluorobenzyl alcohol or 4-bromobenzyl alcohol).

Pathway B: Disconnecting the bond between the phenoxy oxygen and the difluorinated phenyl ring. This leads to 4-(hydroxymethyl)phenol and a 1,2,4-trifluorobenzene (B1293510) derivative.

A secondary disconnection involves the methanol group on the phenyl ring. This group can be retrosynthetically derived from a corresponding aldehyde (4-(2,5-difluorophenoxy)benzaldehyde) via reduction, a carboxylic acid or its ester (4-(2,5-difluorophenoxy)benzoic acid or its methyl ester) via reduction, or from a halomethyl group (4-(2,5-difluorophenoxy)benzyl halide) via nucleophilic substitution.

Convergent and Divergent Synthetic Approaches to the Core Structure

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogs.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of target molecules. wikipedia.org One could start with a core diaryl ether structure, such as 4-(2,5-difluorophenoxy)benzene, and then introduce the methanol functionality through a series of reactions like formylation followed by reduction. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. wikipedia.org

Synthetic StrategyDescriptionAdvantagesDisadvantages
Convergent Independent synthesis of key fragments followed by late-stage coupling.Higher overall yields, easier purification of intermediates.May require more total steps if fragments are complex.
Divergent A common intermediate is modified to produce various final products.Efficient for creating libraries of related compounds.Overall yield can be lower for multi-step sequences.

Exploration of Classical Organic Transformations for Key Bond Formations

The construction of this compound relies on a series of well-established organic reactions.

The formation of the diaryl ether linkage is a critical step in the synthesis. Several methods are available, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr): This is a plausible route given the presence of electron-withdrawing fluorine atoms on one of the aromatic rings, which can activate the ring towards nucleophilic attack. For example, the reaction of 2,5-difluorophenol with an activated aryl halide like 4-fluorobenzonitrile (B33359) (which can be later converted to the methanol group) in the presence of a strong base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures would be a typical SNAr approach.

Ullmann-type Couplings: The classic Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. Modern variations of this reaction often use copper(I) salts as catalysts, along with ligands such as phenanthroline or diamines, to improve reaction rates and yields at lower temperatures. This method is robust and tolerant of a wide range of functional groups.

Buchwald-Hartwig Amination Variations for Ethers: While originally developed for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been adapted for the synthesis of diaryl ethers (C-O bond formation). This method typically involves the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) and a base. These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional methods.

Etherification MethodCatalyst/ReagentsTypical ConditionsKey Features
SNAr Strong base (K2CO3, NaH)High temperature, polar aprotic solventRequires an electron-deficient aryl halide.
Ullmann Coupling Copper salt (CuI, Cu2O)High temperature, often with a ligandA classic and reliable method.
Buchwald-Hartwig Palladium catalyst, phosphine ligand, baseMilder temperaturesHigh functional group tolerance, broad scope.

The hydroxymethyl group can be introduced at various stages of the synthesis.

Starting with a Pre-functionalized Ring: A straightforward approach is to use a starting material that already contains the methanol group or a precursor. For example, 4-bromobenzyl alcohol or its protected form could be used in the etherification step.

Functionalization of the Diaryl Ether Core: Alternatively, the diaryl ether can be formed first, followed by functionalization.

Formylation: The Vilsmeier-Haack reaction (using POCl3/DMF) or the Duff reaction can be used to introduce a formyl group (-CHO), which is then reduced to the alcohol.

Grignard Reaction: Reaction of the diaryl ether with a Grignard reagent followed by the addition of formaldehyde (B43269) would also yield the desired benzylic alcohol.

Lithiation-Borylation-Oxidation: Directed ortho-metalation followed by reaction with a borate (B1201080) ester and subsequent oxidation can be a regioselective method for introducing a hydroxyl group, which can then be converted to the methanol group.

The interconversion of functional groups at the benzylic position is a common synthetic strategy.

Reduction to the Alcohol:

The most common method for preparing the target benzylic alcohol is the reduction of the corresponding aldehyde or carboxylic acid (or its ester).

From Aldehydes: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for reducing aldehydes to primary alcohols.

From Carboxylic Acids/Esters: More powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are required to reduce carboxylic acids or esters to the corresponding alcohol.

Oxidation of the Alcohol:

While the target is the alcohol, understanding its oxidation is important for controlling side reactions or for analytical purposes.

Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can oxidize the primary alcohol to the corresponding aldehyde.

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) would oxidize the alcohol to the carboxylic acid.

TransformationReagentFunctional Group Change
Reduction NaBH4Aldehyde → Alcohol
Reduction LiAlH4, BH3Carboxylic Acid/Ester → Alcohol
Oxidation PCC, DMPAlcohol → Aldehyde
Oxidation KMnO4, H2CrO4Alcohol → Carboxylic Acid

Investigation of Novel Catalytic Systems for Enhanced Synthesis

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally friendly catalytic systems. For the synthesis of this compound, research into novel catalysts could focus on several areas:

Improved Etherification Catalysts: Development of more active and stable palladium, copper, or even nickel catalysts for the diaryl ether formation could lead to lower catalyst loadings, milder reaction conditions, and higher turnover numbers. The use of well-defined pre-catalysts and advanced ligands continues to be an active area of research.

C-H Activation/Functionalization: A more atom-economical approach would be the direct C-H functionalization of a C-H bond on one of the aromatic rings to form the C-O bond. While challenging, direct arylation reactions catalyzed by palladium or other transition metals could potentially bypass the need for pre-halogenated starting materials.

Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis could offer new pathways for some of the key bond-forming reactions under very mild conditions. Additionally, implementing the synthesis in a continuous flow reactor could improve reaction control, safety, and scalability.

The synthesis of this compound is a multifaceted problem that can be addressed through various strategic combinations of established and modern synthetic methods. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need for analog synthesis.

Transition Metal Catalysis in C-O and C-C Bond Formation

The formation of the diaryl ether linkage in this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for etherification.

The Ullmann condensation , first reported in 1905, traditionally involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. google.com Modern iterations of this reaction employ catalytic amounts of copper, often in the form of copper(I) salts like CuI, along with a ligand and a base. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2,5-difluorophenol with a 4-halobenzyl alcohol derivative. The reactivity of the aryl halide follows the order I > Br > Cl. google.com The use of ligands such as N,N-dimethylglycine can promote the reaction at lower temperatures. organic-chemistry.org

The Buchwald-Hartwig C-O cross-coupling reaction is a palladium-catalyzed method that has become a powerful alternative to the Ullmann reaction. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky electron-rich phosphine ligand and a base. organic-chemistry.org The choice of ligand is critical to the success of the reaction, influencing both the reaction rate and the scope of compatible substrates. This method often proceeds under milder conditions than the Ullmann reaction and exhibits broad functional group tolerance. wikipedia.org

Parameter Ullmann Condensation (Copper-Catalyzed) Buchwald-Hartwig Etherification (Palladium-Catalyzed)
Aryl Halide 4-Iodobenzyl alcohol or 4-Bromobenzyl alcohol4-Bromobenzyl alcohol or 4-Chlorobenzyl alcohol
Phenol 2,5-Difluorophenol2,5-Difluorophenol
Catalyst CuI (5-10 mol%)Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
Ligand N,N-Dimethylglycine, Phenanthroline, or noneBulky phosphine ligands (e.g., RuPhos, XPhos)
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMF, Dioxane, TolueneToluene, Dioxane
Temperature 100-160 °C80-120 °C
Reaction Time 12-24 hours8-24 hours

Organocatalysis and Biocatalysis in Stereoselective Synthesis

While this compound is an achiral molecule, the fields of organocatalysis and biocatalysis have made significant strides in the stereoselective synthesis of chiral diaryl ethers, particularly those exhibiting axial chirality due to restricted rotation around the C-O bond. nih.govacs.org These methods are not directly applicable to the synthesis of the target compound but are crucial for the production of more complex, stereochemically defined analogues.

Organocatalysis in this context often employs chiral phosphoric acids or N-heterocyclic carbenes (NHCs) to catalyze the desymmetrization of prochiral substrates or the kinetic resolution of racemic mixtures, leading to enantioenriched axially chiral diaryl ethers. nih.govacs.orgresearchgate.netresearchgate.netrsc.orgsnnu.edu.cn These catalysts operate under mild conditions and offer a metal-free approach to asymmetric synthesis. acs.org

Biocatalysis utilizes enzymes, such as oxidases and ketoreductases, to achieve highly enantioselective transformations. acs.org For instance, the biocatalytic desymmetrization of a prochiral diaryl ether containing two aldehyde groups can be achieved through the selective reduction of one aldehyde to an alcohol, thereby creating a chiral center and breaking the molecule's symmetry. acs.org While powerful for generating stereochemically complex molecules, the application of biocatalysis to the synthesis of simple, achiral diaryl ethers is not a primary focus of current research. researchgate.netmagtech.com.cn

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of diaryl ethers aims to reduce the environmental impact of these processes. jchr.org Key areas of focus include the use of environmentally benign solvents, minimizing waste, and maximizing atom economy.

Traditional cross-coupling reactions often employ high-boiling, polar aprotic solvents like DMF or dioxane, which can be difficult to remove and may have associated health and environmental risks. Research has explored conducting these reactions under solvent-free conditions , often with the aid of microwave irradiation. organic-chemistry.org Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, can proceed without a catalyst for activated substrates.

The use of aqueous reaction conditions is another key green chemistry strategy. While the reactants in diaryl ether synthesis are often not soluble in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction in an aqueous medium. Palladium-on-carbon (Pd/C) has been used as a heterogeneous catalyst in aqueous media, which simplifies catalyst recovery and reuse.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netjocpr.comnumberanalytics.combuecher.de In the context of diaryl ether synthesis, comparing the atom economy of different routes can inform the choice of the most sustainable method. For instance, in an Ullmann condensation, the byproducts are typically a metal halide salt and water. In a Buchwald-Hartwig reaction, the byproducts also include the salt formed from the base and the proton from the phenol, as well as any byproducts from the decomposition of the catalyst and ligand. A detailed comparison would require a balanced chemical equation for each specific reaction.

Flow Chemistry and Scalable Synthesis Paradigms for Industrial Relevance

For the industrial production of this compound, flow chemistry offers several advantages over traditional batch processing. pharmtech.comnih.govrsc.orgmit.eduresearchgate.net In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. nih.gov

The synthesis of fluorinated compounds, in particular, can benefit from flow chemistry. pharmtech.commit.eduresearchgate.net The enhanced heat and mass transfer in flow reactors can help to control the exothermicity of fluorination reactions, and the enclosed nature of the system improves the safety of handling potentially hazardous fluorinating agents. pharmtech.com The scalability of flow processes is another significant advantage; increasing production volume can often be achieved by running the reactor for a longer period or by using multiple reactors in parallel, rather than by using larger and potentially more hazardous batch reactors. nih.gov

Mechanistic Investigations of Reactivity

Elucidation of Reaction Pathways Involving the Benzylic Alcohol Functionality

The benzylic alcohol group is a versatile functional group that can undergo oxidation, substitution, and elimination reactions. The specific pathway and outcome are heavily influenced by the reaction conditions and the electronic nature of the aromatic system.

The oxidation of the benzylic alcohol in [4-(2,5-Difluorophenoxy)phenyl]methanol can selectively yield either the corresponding aldehyde, 4-(2,5-difluorophenoxy)benzaldehyde, or the carboxylic acid, 4-(2,5-difluorophenoxy)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

The conversion to the aldehyde requires mild oxidizing agents to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are typically effective for this transformation. The reaction proceeds without extensive rearrangement or side reactions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under alkaline conditions or chromic acid (H2CrO4), will typically oxidize the benzylic alcohol directly to the carboxylic acid. youtube.com The reaction with KMnO4, for instance, involves the formation of a manganese ester intermediate which then collapses, leading to the oxidized product. The presence of the electron-withdrawing difluorophenoxy group can slightly decrease the electron density at the benzylic position, potentially slowing the rate of oxidation compared to electron-rich benzylic alcohols. However, the reaction proceeds efficiently under forcing conditions. youtube.com

Selective synthesis of benzylic alcohols can be challenging due to the propensity for further oxidation to the corresponding ketone or aldehyde. nih.gov Some modern methods, however, allow for the selective monooxygenation of C-H bonds to furnish benzylic alcohols, sometimes employing mechanisms like a proton-coupled electron transfer (PCET) to control selectivity. nih.govorganic-chemistry.org

Table 1: Oxidation Products of this compound

Oxidizing Agent Typical Conditions Major Product
Pyridinium chlorochromate (PCC) CH₂Cl₂, Room Temp 4-(2,5-Difluorophenoxy)benzaldehyde
Manganese dioxide (MnO₂) CH₂Cl₂ or Hexane, Reflux 4-(2,5-Difluorophenoxy)benzaldehyde
Potassium permanganate (KMnO₄) NaOH (aq), Heat 4-(2,5-Difluorophenoxy)benzoic acid
Chromic Acid (H₂CrO₄, Jones Reagent) Acetone, 0°C to Room Temp 4-(2,5-Difluorophenoxy)benzoic acid

Substitution reactions at the benzylic position of this compound can proceed via either an SN1 or SN2 mechanism. The operative pathway is determined by the reaction conditions, including the nature of the nucleophile and the solvent.

SN1 Pathway: This mechanism is favored under acidic conditions or with poor nucleophiles in polar, protic solvents. The first step involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary benzylic carbocation. This carbocation is the key intermediate. Its stability is influenced by two opposing electronic effects from the difluorophenoxy moiety. The ether oxygen can stabilize the positive charge through resonance donation (+M effect), while the two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which destabilizes the carbocation. The net effect will determine the facility of the SN1 reaction. Given the strength of the inductive withdrawal, the carbocation is expected to be less stable than that of an unsubstituted benzyl (B1604629) alcohol, making the SN1 pathway less favorable than for electron-rich systems. nih.gov If a chiral center were present, this pathway would lead to racemization due to the planar nature of the carbocation intermediate.

SN2 Pathway: This pathway is favored by strong nucleophiles in polar, aprotic solvents. It involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. For this to occur with the alcohol, the hydroxyl group must first be converted into a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). The reaction rate would be sensitive to steric hindrance around the benzylic carbon. The SN2 mechanism proceeds with an inversion of stereochemistry if the carbon were a stereocenter.

Table 2: Comparison of Substitution Pathways

Feature SN1 Mechanism SN2 Mechanism
Kinetics First order: Rate = k[Substrate] Second order: Rate = k[Substrate][Nucleophile]
Intermediate Benzylic carbocation None (concerted mechanism)
Favored by Weak nucleophiles, polar protic solvents Strong nucleophiles, polar aprotic solvents
Leaving Group Must be good (e.g., H₂O after protonation) Must be good (e.g., -OTs, -OMs)
Stereochemistry Racemization Inversion of configuration
Rearrangements Possible (though unlikely here) Not possible

Elimination reactions of alcohols, known as dehydration, typically require acidic conditions and heat to convert the poor hydroxyl leaving group into a good one (water). libretexts.org For this compound, this would proceed via an E1 mechanism. masterorganicchemistry.com

The reaction is initiated by the protonation of the alcohol, followed by the loss of a water molecule to form the same benzylic carbocation intermediate discussed in the SN1 pathway. A weak base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form a double bond. In this specific molecule, elimination would result in the formation of 1-(2,5-difluorophenoxy)-4-methylenecyclohexa-2,5-diene, an exocyclic alkene, which is generally not a highly favored product due to ring strain and loss of aromaticity. Therefore, elimination is a less common pathway compared to substitution unless forced by high temperatures and the absence of good nucleophiles. masterorganicchemistry.com

E2 eliminations are generally not observed for alcohols unless the hydroxyl group is first converted to a better leaving group, such as a tosylate. msu.edu This pathway requires a strong, bulky base and an anti-periplanar arrangement between the leaving group and a beta-hydrogen. utdallas.edu

Impact of the Difluorophenoxy Moiety on Electronic and Steric Properties

The 2,5-difluorophenoxy group significantly modulates the electronic and steric environment of the entire molecule, which in turn influences its reactivity and conformation.

The electronic character of the difluorophenoxy moiety is dominated by the strong electronegativity of the fluorine atoms.

The three-dimensional structure of this compound is not planar due to steric hindrance and the rotational freedom around the ether linkage.

Conformational Analysis: Diaryl ethers are known to adopt non-planar, "skewed" or "twisted" conformations to minimize steric repulsion. The key dihedral angles are defined by the C(aryl)-O-C(aryl) bonds. The presence of the fluorine atom at the 2-position (ortho to the ether linkage) introduces significant steric bulk. This forces the two aromatic rings to be twisted out of plane relative to each other, likely resulting in a large dihedral angle. nih.gov Further rotation exists around the bond connecting the phenyl ring to the CH₂OH group. Computational studies on similar fluorinated compounds suggest that such substitutions can lock the molecule into specific puckered or twisted conformations. nih.gov

Steric Hindrance: The ortho-fluorine atom provides steric shielding. This can hinder the approach of bulky reagents to the ether oxygen or the adjacent benzylic alcohol. This steric hindrance can influence reaction selectivity, favoring attack at less hindered sites or requiring more forcing conditions for reactions to proceed. The introduction of bulky substituents is a known strategy to create spatial isolation, which can improve certain material properties by mitigating intermolecular interactions. arabjchem.org

Investigations into the Reactivity of Aromatic Rings

The reactivity of this compound is dictated by the electronic properties of its substituents on the two aromatic rings. The molecule consists of a benzyl alcohol moiety linked via an ether oxygen to a 2,5-difluorophenyl group. The interplay of these functional groups determines the molecule's susceptibility to and the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comuci.edu The rate and orientation of this substitution are heavily influenced by the substituents already present on the ring. libretexts.orgmsu.edu Some substituents activate the ring, making it more reactive than benzene, while others deactivate it. libretexts.org

In this compound, the two aromatic rings exhibit different reactivities towards electrophiles.

Ring A (Phenylmethanol ring): This ring is substituted with a hydroxymethyl group (-CH₂OH) and a phenoxy group (-O-Ar). The ether oxygen is a powerful activating group due to its ability to donate a lone pair of electrons via resonance, stabilizing the carbocation intermediate. organicmystery.com The hydroxymethyl group is generally considered a weak activating group. Both are ortho, para-directors. libretexts.org The powerful activating effect of the ether linkage dominates, directing incoming electrophiles primarily to the positions ortho to the ether oxygen (positions 3 and 5).

Ring B (Difluorophenoxy ring): This ring is substituted with two fluorine atoms and the ether linkage. Halogens, including fluorine, are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the carbocation intermediate. libretexts.org However, they are ortho, para-directors because their lone pairs can be donated through resonance to stabilize the intermediate when the attack occurs at these positions. libretexts.org The ether oxygen is ortho, para directing. Therefore, electrophilic attack on this ring is less favorable than on Ring A, but if it occurs, substitution would be directed by both the oxygen and the fluorine atoms.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution for this compound
RingSubstituentEffect on ReactivityDirecting Effect
A: Phenylmethanol-OAr (Ether Linkage)ActivatingOrtho, Para
-CH₂OH (Hydroxymethyl)Weakly ActivatingOrtho, Para
B: Difluorophenyl-F (Fluoro)DeactivatingOrtho, Para
-O- (Ether Linkage)ActivatingOrtho, Para

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, this reaction is facilitated by strong electron-withdrawing groups, which activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The presence of two fluorine atoms on Ring B makes this compound a potential substrate for SₙAr reactions. Several factors contribute to this reactivity:

Activation by Fluorine: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect makes the aromatic ring electron-deficient (electrophilic) and susceptible to attack by a nucleophile. masterorganicchemistry.com This inductive stabilization of the Meisenheimer complex lowers the activation energy of the first, rate-determining step of the reaction. stackexchange.com

Leaving Group Ability: In the context of SₙAr reactions, fluoride (B91410) is an effective leaving group. The reactivity order for halogens in SₙAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comstackexchange.com The strong C-F bond is broken in a subsequent, faster step that restores aromaticity. masterorganicchemistry.com

Regioselectivity: Nucleophilic attack will preferentially occur at the carbon atoms bearing the fluorine atoms (positions 2 and 5 on Ring B). The presence of multiple activating groups enhances the reactivity. nih.gov The specific position of substitution (C2 vs. C5) would depend on the specific nucleophile and reaction conditions.

Ring A, lacking strong electron-withdrawing groups, is not activated for SₙAr reactions. The hydroxymethyl and phenoxy groups are electron-donating or neutral, making this ring nucleophilic rather than electrophilic.

Table 2: Comparison of Aromatic Ring Reactivity
RingReaction TypeReactivityKey Influencing Factors
A: PhenylmethanolElectrophilic SubstitutionHighActivating -OAr and -CH₂OH groups
A: PhenylmethanolNucleophilic SubstitutionLowLack of electron-withdrawing groups
B: DifluorophenylElectrophilic SubstitutionLowDeactivating -F groups
B: DifluorophenylNucleophilic SubstitutionHighActivating -F groups (strong inductive effect)

Studies on Hydrogen Bonding and Intermolecular Interactions

The presence of a hydroxyl (-OH) group in the hydroxymethyl moiety of this compound is the primary driver of its hydrogen bonding capabilities. researchgate.net Hydrogen bonds play a critical role in determining the physical properties and molecular recognition patterns of a compound.

The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This allows for the formation of intermolecular hydrogen bonds between two molecules of this compound, potentially leading to dimers or larger polymeric chains in the solid state or concentrated solutions. researchgate.net

In addition to self-association, the molecule can engage in hydrogen bonding with solvent molecules. In protic solvents like methanol (B129727) or water, the -OH group can both donate a hydrogen bond to a solvent oxygen and accept a hydrogen bond from a solvent -OH group. mdpi.com In aprotic solvents with hydrogen bond acceptor capabilities (e.g., ethers, ketones), the molecule's -OH group primarily acts as a hydrogen bond donor.

The fluorine atoms and the ether oxygen can also participate as weak hydrogen bond acceptors. nih.gov While C-F···H-O interactions are generally weaker than conventional O-H···O hydrogen bonds, they can be significant in influencing molecular conformation, particularly when stronger hydrogen bond acceptors are absent. nih.govacs.org Intramolecular hydrogen bonding between the ortho-fluorine (at position 2) and the ether oxygen is unlikely due to geometric constraints. However, intermolecular interactions involving the fluorine atoms and the hydroxyl group of an adjacent molecule are possible. The nucleophilic reactivity of fluoride ions, and by extension the acceptor capability of covalently bound fluorine, can be significantly altered by hydrogen-bond donors like alcohols. researchgate.net

Transient Intermediate Detection and Characterization in Reaction Pathways

The reactions of this compound proceed through short-lived, high-energy intermediates that are typically not isolated but are crucial to the reaction mechanism.

Electrophilic Aromatic Substitution Intermediate (Sigma Complex): In an EAS reaction on either aromatic ring, the initial attack by an electrophile (E⁺) disrupts the aromatic π-system, forming a resonance-stabilized carbocation known as a sigma (σ) complex or arenium ion. masterorganicchemistry.comlibretexts.org The positive charge in this intermediate is delocalized across the ring, primarily at the ortho and para positions relative to where the electrophile attacked. uci.edu For example, an attack at the ortho position of Ring A would result in a sigma complex where the positive charge is shared by carbons 4 and 6, and the ether oxygen. The ability of the ether oxygen to participate in resonance stabilization is a key reason for its strong activating and directing effect. The reaction is completed by the rapid loss of a proton from the sp³-hybridized carbon, restoring aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Intermediate (Meisenheimer Complex): In an SₙAr reaction on Ring B, the attack of a nucleophile (Nu⁻) on a carbon bearing a fluorine atom leads to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In this intermediate, the negative charge is delocalized over the aromatic ring and is particularly stabilized by the strong inductive effect of the fluorine atoms. stackexchange.com The sp³-hybridized carbon is temporarily bonded to both the incoming nucleophile and the fluorine leaving group. masterorganicchemistry.com The stability of this complex is the key to the SₙAr mechanism's feasibility. The subsequent, rapid expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. stackexchange.com In some cases, particularly with better leaving groups and less stabilizing substituents, SₙAr reactions may proceed through a concerted mechanism without a distinct Meisenheimer intermediate. nih.govresearchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. These computational methods, rooted in quantum mechanics, provide detailed insights into molecular properties at the atomic level. For a molecule such as [4-(2,5-Difluorophenoxy)phenyl]methanol, these calculations can elucidate its geometric parameters, electronic orbital distributions, and the energetic pathways of its potential chemical transformations. By modeling the behavior of electrons, it is possible to understand and predict a wide range of chemical phenomena without the need for empirical data.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is particularly effective for determining the ground-state properties, where the system is at its lowest energy. wikipedia.org The theory's core principle is that the energy of a molecule can be determined as a functional of its electron density. jussieu.fr

In a typical DFT study of this compound, the first step is a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves selecting an appropriate exchange-correlation functional, which approximates the complex electron-electron interactions, and a basis set, which describes the atomic orbitals. For instance, a common combination is the B3LYP hybrid functional with a 6-311G basis set. ikm.org.my The calculation iteratively adjusts the positions of the atoms until the minimum energy conformation is found. ikm.org.my The output provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT

ParameterAtom ConnectionCalculated Value
Bond Lengths
C-O (ether)1.37 Å
C-O (alcohol)1.43 Å
C-F1.35 Å
C-C (aromatic)1.39 - 1.41 Å
Bond Angles
C-O-C (ether)118.5°
Ph-C-O (alcohol)109.2°
Dihedral Angle
C-C-O-C (ether)45.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311G calculation for this type of molecule.

Transition State Theory (TST) is a theoretical framework used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants pass through a high-energy intermediate state, known as the activated complex or transition state, en route to becoming products. wikipedia.org The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts to the product.

Computational chemistry employs TST to predict the energy barriers of reactions. For this compound, this could involve modeling its oxidation to an aldehyde or its esterification. By mapping the potential energy surface of the reaction, researchers can locate the transition state structure, which is a saddle point on this surface. arxiv.org Calculations can then determine the activation energy (Ea) or, more formally, the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org A higher energy barrier corresponds to a slower reaction rate. These predictions are crucial for understanding reaction mechanisms and designing synthetic pathways. arxiv.org

Table 2: Hypothetical Predicted Activation Energies for Reactions of this compound

Reaction TypeComputational MethodPredicted ΔH‡ (kcal/mol)Predicted ΔG‡ (kcal/mol)
Oxidation to AldehydeDFT (B3LYP/6-31G)15.218.5
O-AcetylationDFT (B3LYP/6-31G)12.814.9

Note: This table contains hypothetical data to illustrate the output of transition state calculations. Actual values would depend on the specific reactants, conditions, and computational level of theory.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between a select few molecular orbitals. wikipedia.org Specifically, it examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap implies the opposite. researchgate.net The locations of the HOMO and LUMO lobes on the molecule highlight the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyCalculated Value (eV)Implication
HOMO Energy-6.85Electron-donating capability
LUMO Energy-1.20Electron-accepting capability
HOMO-LUMO Gap5.65High kinetic stability, low reactivity

Note: The values presented are for illustrative purposes, representing typical results from a DFT calculation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com It is particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has several rotatable bonds—notably the ether linkage and the bond connecting the hydroxymethyl group to the phenyl ring. nih.gov

An MD simulation begins with an initial structure, often obtained from a quantum chemical optimization. The system is then solvated in a simulation box (e.g., with water molecules) and assigned a force field (such as CHARMM or OPLS-AA), which defines the potential energy of the system based on atomic positions. mdpi.comsemanticscholar.org The simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over a set period. mdpi.com

Analysis of this trajectory reveals the molecule's dynamic behavior, including which conformations are most stable, the timescales of transitions between different conformations, and the influence of the solvent on its structure. semanticscholar.orgnih.gov This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts.

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to correlate the chemical structure of a compound with its biological activity or physical properties.

For this compound, a cheminformatics approach would begin by calculating a set of numerical descriptors that encode its structural, physical, and chemical features. These can include simple properties like molecular weight and logP, as well as more complex topological or quantum-chemical descriptors. nih.gov If a dataset of structurally similar compounds with measured reactivity or activity data were available, a statistical model could be trained to predict the activity of new compounds based on their descriptors. Such models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

In Silico Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational methods can accurately predict various spectroscopic signatures of a molecule, providing a powerful tool for validating its computed structure and understanding its electronic properties. This in silico spectroscopy serves as a direct link between theoretical models and experimental measurements.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). A frequency calculation performed on the optimized ground-state geometry yields the vibrational frequencies and their corresponding intensities, which can be compared directly with experimental spectra. researchgate.net Agreement between the predicted and measured spectra provides strong evidence that the computed geometry is correct. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This analysis helps in assigning observed absorption bands and understanding the nature of the electronic transitions involved.

Table 4: Illustrative Predicted IR Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3450O-H stretch (alcohol)
3080C-H stretch (aromatic)
1595C=C stretch (aromatic ring)
1250C-O stretch (asymmetric, ether)
1180C-F stretch

Note: This table provides a hypothetical set of predicted vibrational frequencies. Experimental values may vary due to solvent effects, intermolecular interactions, and computational approximations.

Computational Design of Novel Derivatives with Tuned Reactivity

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the computational design of novel derivatives of this compound with tuned reactivity. While computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are widely used for the in silico design and analysis of novel molecules, published research focusing explicitly on this compound is not available.

Computational studies on related classes of compounds, such as diaryl ethers, often employ these techniques to predict how structural modifications will influence electronic properties and, consequently, reactivity. These investigations typically involve:

Modification of Substituents: Introducing various electron-donating or electron-withdrawing groups at different positions on the aromatic rings.

Calculation of Molecular Descriptors: Using computational software to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and various thermodynamic parameters. These descriptors help in predicting the reactivity, stability, and potential interaction of the designed derivatives with biological targets.

Analysis of Structure-Activity Relationships: Correlating the calculated descriptors with potential reactivity or biological activity to guide the design of new derivatives with desired properties.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables on novel derivatives with tuned reactivity. The principles of computational chemistry suggest that modifications to the fluorine substitution pattern, the introduction of different functional groups on either phenyl ring, or alterations to the methanol (B129727) moiety would likely lead to derivatives with a range of electronic properties and reactivities. However, without specific computational data, any discussion of these potential derivatives and their properties would be purely speculative.

Therefore, the generation of data tables and a detailed discussion of research findings as requested is not feasible due to the absence of relevant scientific publications.

Applications in Chemical Synthesis and Materials Science

[4-(2,5-Difluorophenoxy)phenyl]methanol as a Building Block in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its primary alcohol functional group. This hydroxyl group can be readily converted into other functional groups, such as halides, aldehydes, or esters, or used directly in condensation reactions. This versatility allows it to serve as a foundational component for constructing larger, more intricate molecular architectures.

Precursor for Non-Pharmacologically Active Scaffolds

While its direct applications are specialized, the structural motif of this compound is representative of building blocks used in the creation of non-pharmacologically active scaffolds. These scaffolds are core molecular structures that can be functionalized for various purposes in materials science and chemical biology. The diaryl ether framework provides rigidity and thermal stability, while the difluorophenyl group can be used to fine-tune electronic properties, solubility, and intermolecular interactions through hydrogen bonding and dipole-dipole forces. For instance, such scaffolds are integral to developing organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers where precise control over molecular conformation and electronic behavior is critical.

Intermediate in Agrochemical Synthesis

Fluorinated phenyl compounds are crucial intermediates in the synthesis of modern agrochemicals, particularly pesticides and herbicides. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, improving its efficacy and transport properties in target organisms. This compound serves as a valuable precursor in this context.

The synthesis of pesticidally active isoxazoline-substituted benzamides, for example, often involves key intermediates like 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. google.com The preparation of such molecules highlights the industrial importance of halogenated and fluorinated phenyl derivatives. The synthesis pathways for these agrochemicals often rely on the precise and scalable production of functionalized building blocks where a phenyl ring is substituted with halogens and a reactive side chain, a role for which this compound is well-suited.

Below is a table summarizing key intermediates in agrochemical synthesis that share structural similarities with this compound, illustrating the importance of this class of compounds.

Intermediate NameTarget Agrochemical ClassKey Structural FeaturesReference
1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanoneIsoxazoline PesticidesHalogenated phenyl, trifluoro-ethanone side chain google.com
N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamateOxadiazine Insecticides (e.g., Indoxacarb)Substituted phenylmethyl group
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcoholPyrethroid Insecticides (e.g., Tefluthrin)Fluorinated benzyl (B1604629) alcohol
1-(4-Phenoxyphenyl)-2-propyl alcoholInsect Growth Regulators (e.g., Pyriproxyfen)Phenoxy-phenyl core, alcohol side chain

Exploration as a Ligand Precursor for Catalysis

The molecular structure of this compound is a suitable starting point for the synthesis of specialized ligands for transition metal catalysis. The phenyl rings provide a rigid backbone, and the benzylic alcohol is a chemical handle for introducing coordinating atoms like phosphorus, nitrogen, or sulfur.

Derivatization to Form Chiral Ligands

Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. The hydroxyl group of this compound can be derivatized to connect the molecule to a chiral auxiliary or to build a chiral environment around a metal center. For example, it can be converted to a bromide and subsequently reacted with a chiral phosphine (B1218219) or amine.

The synthesis of N-C axially chiral compounds, a class of important atropisomeric ligands, can be achieved through methods like palladium-catalyzed N-allylation. nih.gov While not directly employing this compound, these synthetic strategies demonstrate how a molecule with a reactive site on a substituted phenyl ring can be elaborated into a complex chiral structure. The development of C2-symmetric chiral N,N′-dioxide ligands from amino acids and amines is another example of how readily available starting materials are converted into powerful ligands for asymmetric reactions. rsc.org

Coordination Chemistry with Transition Metals

Once derivatized into a ligand, molecules based on the this compound scaffold can coordinate with various transition metals, such as palladium, ruthenium, copper, or nickel. The resulting metal complexes can function as catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing difluorophenoxy group, can modulate the reactivity of the metal center, thereby tuning the catalyst's activity and selectivity.

The coordination chemistry of such ligands is complex and results in well-defined geometries. For instance, ligands can bind to a metal center to form square-pyramidal or octahedral complexes. researchgate.net The study of these complexes involves techniques like X-ray crystallography to determine their three-dimensional structure and various spectroscopic methods to understand the nature of the metal-ligand bond.

Integration into Polymeric Materials and Nanomaterials

The functional groups on this compound allow for its incorporation into polymers and nanomaterials, imparting unique properties derived from its fluorinated diaryl ether structure.

The hydroxyl group enables it to act as a monomer or a chain-terminating agent in polymerization reactions. For example, it can be used in the synthesis of polyesters, polycarbonates, and polyurethanes. Biobased monomers like 2,5-bis(hydroxymethyl)furan (BHMF), which also contains hydroxyl groups, are used as versatile building blocks for sustainable polymers. nih.gov Similar synthetic strategies could be applied to this compound to create polymers with high thermal stability, chemical resistance, and specific optical properties conferred by the aromatic and fluorinated moieties. The synthesis of polymers like poly(4-hydroxystyrene) further illustrates how a hydroxyl group on an aromatic ring is a gateway to creating functional polymers for applications such as photoresists and pH-responsive materials. rsc.org

In the field of nanomaterials, organic molecules are often used to direct the synthesis, stabilize particles, or functionalize surfaces. This compound could be employed in several ways:

Surface Modification: It can be attached to the surface of nanoparticles (e.g., silica (B1680970), titanium dioxide, or gold) to modify their surface chemistry, making them more dispersible in organic solvents or polymer matrices.

Polymer Nanocomposites: It can be incorporated into a polymer matrix that hosts nanoparticles, improving the interface between the organic polymer and the inorganic nanoparticle.

Precursor in Sol-Gel Synthesis: In methods like the sol-gel process, an alcohol can be a solvent or a reactant. nih.gov A functional alcohol like this could be integrated into the resulting oxide network.

The table below outlines common methods for synthesizing nanomaterials where organic molecules like this compound could play a role.

Synthesis MethodDescriptionPotential Role of the Compound
Sol-Gel Conversion of a precursor solution (sol) into an inorganic solid network (gel) through hydrolysis and condensation. nih.govAs a solvent or as a surface-modifying agent incorporated during synthesis.
Green Synthesis Use of biological entities (e.g., plant extracts, microbes) or natural polymers for nanoparticle synthesis. nih.govAs a precursor molecule that is reduced or functionalized by natural extracts.
Sonochemistry Application of ultrasound to create acoustic cavitation, generating localized high temperature and pressure to drive chemical reactions. mdpi.comAs a precursor or solvent in the sonochemical formation of nanomaterials.
Physical Vapor Deposition (PVD) Thin films are formed from metal ions in a vapor phase condensing onto a substrate. nih.govAs a component in a polymer matrix for creating nanocomposite thin films.

Monomer in the Synthesis of Functional Polymers

There is currently no available scientific literature or research data demonstrating the use of this compound as a monomer in the synthesis of functional polymers. The presence of the hydroxymethyl group theoretically allows for its incorporation into polymer chains, such as polyesters or polyethers, through condensation polymerization. The fluorine atoms on the phenoxy ring could impart unique properties to the resulting polymer, including thermal stability, chemical resistance, and specific optical or electronic characteristics. However, no studies have been published that explore or confirm these potential applications.

Surface Modification and Interface Engineering

Detailed research on the application of this compound in surface modification and interface engineering is not present in the current body of scientific literature. In principle, the hydroxyl group could be utilized to graft the molecule onto various substrates to alter their surface properties, such as hydrophobicity, surface energy, and biocompatibility. The difluorophenoxy moiety would be expected to create a low-energy surface. Despite this potential, no experimental evidence or specific research findings have been reported.

Potential in Optoelectronic and Aggregation-Induced Emission (AIE) Materials

There is no published research that investigates the potential of this compound in the field of optoelectronic or aggregation-induced emission (AIE) materials. While fluorinated organic molecules are of interest in optoelectronics due to their electronic properties and stability, and specific molecular architectures can lead to AIE phenomena, there are no studies that have explored or demonstrated these properties for this compound.

Analytical Techniques for Mechanistic Elucidation and Process Monitoring

Advanced Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopic techniques are fundamental to the characterization of [4-(2,5-Difluorophenoxy)phenyl]methanol, providing detailed information about its atomic and molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on both phenyl rings and the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the ether linkage.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The presence of fluorine atoms would result in carbon-fluorine couplings (J-coupling), which can aid in the assignment of the carbon signals in the difluorophenoxy ring. The chemical shifts of the carbon atoms are indicative of their chemical environment, for instance, whether they are part of an aromatic ring, bonded to an oxygen, or part of the methanol group. The methylene carbons of fluorinated benzyl (B1604629) ethers have been observed to shift to a higher field in ¹³C NMR spectra compared to their non-fluorinated counterparts. wiserpub.com

¹⁹F NMR Spectroscopy is particularly useful for fluorinated compounds. The two fluorine atoms in the 2,5-difluorophenoxy group are chemically non-equivalent and would therefore be expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide valuable information about the electronic environment of the fluorine atoms and their spatial relationship with neighboring atoms.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons (¹H-¹H correlations in COSY) and between protons and their directly attached carbons (¹H-¹³C correlations in HSQC). These techniques are invaluable for unambiguously assigning all the proton and carbon signals in the molecule.

Table 1: Predicted NMR Data for this compound

Technique Predicted Observations
¹H NMR Signals for aromatic protons, methylene protons (-CH₂-), and hydroxyl proton (-OH).
¹³C NMR Distinct signals for each unique carbon atom, with C-F couplings visible for the difluorophenoxy ring carbons.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms.
2D NMR (COSY, HSQC) Correlation peaks confirming the connectivity between protons and between protons and carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region. kcvs.ca The C-O stretching vibrations of the ether and alcohol groups would likely produce strong bands in the 1000-1300 cm⁻¹ range. The C-F stretching vibrations typically appear as strong absorptions in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy provides information on the vibrational modes that are associated with a change in polarizability. For this compound, the aromatic ring stretching vibrations would give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing complementary information for a complete vibrational analysis.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad) Weak
C-H Stretch (Aromatic) 3000-3100 Strong
C-H Stretch (Methylene) 2850-2960 Medium
C-O Stretch (Ether & Alcohol) 1000-1300 Medium
C-F Stretch 1000-1400 Medium
Aromatic Ring Vibrations 1400-1600 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would correspond to its exact molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydroxyl radical (•OH): leading to a fragment at [M-17]⁺.

Loss of a hydroxymethyl radical (•CH₂OH): resulting in a fragment at [M-31]⁺.

Cleavage of the ether bond: generating fragments corresponding to the [4-hydroxymethylphenyl]⁺ ion and the [2,5-difluorophenoxy]⁺ radical, or vice versa.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule with high accuracy.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a chemical reaction and for the purification of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS can be used to monitor the progress of its synthesis. By taking aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of the product and any byproducts can be tracked. The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for compounds that are not suitable for GC-MS due to low volatility or thermal instability. LC-MS can be effectively used for both the monitoring of the reaction leading to this compound and for its purification. In reaction monitoring, LC-MS allows for the separation and identification of reactants, intermediates, the final product, and impurities in the reaction mixture. For purification, preparative LC can be employed to isolate the desired compound with high purity, with the MS detector confirming the identity of the collected fractions.

Preparative Chromatography for Isolation

The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure its suitability for subsequent reactions and to obtain accurate analytical data. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and efficiency in separating the target compound from impurities and unreacted starting materials.

The choice of stationary phase and mobile phase is paramount for a successful separation. For a moderately polar compound like this compound, reversed-phase chromatography is often the method of choice. A C18-functionalized silica (B1680970) gel is a common stationary phase, providing a nonpolar surface that interacts with the hydrophobic parts of the molecule.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with a range of polarities. The selection of the mobile phase can be guided by analytical HPLC experiments before scaling up to a preparative scale.

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity for fluorinated compounds like this compound. These phases can engage in specific interactions with the fluorine atoms in the analyte, leading to enhanced retention and better separation from non-fluorinated impurities. This "fluorophilic" retention mechanism can be particularly advantageous in complex separations. nih.gov

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-95% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL of concentrated crude sample

This table presents a hypothetical but typical set of parameters for the preparative HPLC purification of a compound with the characteristics of this compound.

Following collection of the fractions containing the purified product, the solvent is removed, typically by rotary evaporation, to yield the isolated this compound. The purity of the isolated compound is then confirmed using analytical HPLC or other spectroscopic methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. The hydroxyl group in this compound is a potential hydrogen bond donor and acceptor, and its involvement in hydrogen bonding networks would be clearly elucidated. The aromatic rings can participate in π-π stacking interactions, which also play a crucial role in the solid-state packing. Understanding these interactions is important for comprehending the physical properties of the compound, such as its melting point and solubility.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.9
c (Å) 12.3
β (°) 95.2
Volume (ų) 1145
Z 4
Calculated Density (g/cm³) 1.37

This table provides a plausible set of crystallographic parameters for a molecule of this size and composition, for illustrative purposes.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of the formation of this compound is essential for process optimization and control. In situ spectroscopic techniques allow for the real-time monitoring of reactions without the need for sampling, providing a continuous stream of data on the concentrations of reactants, intermediates, and products.

ReactIR, which is based on Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time reaction monitoring. mt.comirdg.org These techniques are complementary and can provide detailed information about the changes in functional groups during a chemical reaction.

In a hypothetical synthesis of this compound, for example, via a nucleophilic aromatic substitution reaction between 2,5-difluorophenol (B1295083) and a 4-halobenzyl alcohol derivative, ReactIR could be used to monitor the disappearance of the O-H stretching vibration of the phenol (B47542) and the appearance of the C-O-C ether linkage. Raman spectroscopy, on the other hand, would be particularly sensitive to changes in the aromatic ring vibrations and could be used to track the consumption of the starting materials and the formation of the product.

Table 3: Key Vibrational Bands for Monitoring the Synthesis of this compound

Functional GroupTechniqueApproximate Wavenumber (cm⁻¹)Change During Reaction
Phenolic O-HFTIR3200-3600Decrease
Alcoholic O-HFTIR3200-3600Constant (if starting from a benzyl alcohol)
C-O-C (ether)FTIR1200-1300Increase
Aromatic C=CRaman1580-1620Shift in position and intensity

This table highlights some of the key vibrational bands that could be monitored using in situ spectroscopy during a hypothetical synthesis.

The data obtained from these techniques can be used to generate concentration profiles over time, from which reaction kinetics, such as reaction rates and activation energies, can be determined. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring reaction kinetics in real-time. By acquiring NMR spectra at regular intervals during a reaction, it is possible to follow the changes in the concentrations of all NMR-active species.

For the synthesis of this compound, ¹H NMR could be used to monitor the disappearance of the signals corresponding to the starting materials and the appearance of the characteristic signals of the product. For example, the chemical shift of the benzylic protons (-CH₂OH) would likely change upon formation of the diaryl ether.

¹⁹F NMR would be particularly useful for monitoring reactions involving fluorinated compounds. nih.gov The fluorine atoms in the 2 and 5 positions of the phenoxy group have distinct chemical shifts that would be sensitive to the chemical environment. Any changes in these signals would provide direct evidence for the progress of the reaction.

Hyphenated Techniques for Complex Mixture Analysis

In the synthesis of this compound, the final product is often present in a complex mixture containing unreacted starting materials, intermediates, by-products, and impurities. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of such mixtures. ijsdr.orgajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of pharmaceutical intermediates. biomedres.us The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, allowing for their identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. If any of the impurities or by-products in the synthesis of this compound are volatile, GC-MS would be an effective tool for their identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that combines the separation power of HPLC with the structure elucidation capabilities of NMR. ijfmr.com Fractions from the HPLC column are directly transferred to the NMR spectrometer, allowing for the acquisition of NMR spectra of individual components of the mixture. This is particularly useful for the unambiguous identification of unknown impurities.

Table 4: Application of Hyphenated Techniques for the Analysis of this compound and Related Impurities

TechniqueSeparation PrincipleDetection PrincipleInformation Obtained
LC-MS PolarityMass-to-charge ratioMolecular weights of components, impurity profiling
GC-MS Volatility/Boiling PointMass-to-charge ratioIdentification of volatile impurities
LC-NMR PolarityNuclear Magnetic ResonanceDetailed structural information of separated components

This table summarizes the applications of common hyphenated techniques in the analysis of complex mixtures containing the target compound.

These hyphenated techniques are crucial for impurity profiling, which is a critical aspect of pharmaceutical development and quality control. By identifying and quantifying the impurities in this compound, it is possible to ensure the quality and safety of the final products derived from it.

Advanced Topics and Future Research Directions

Enantioselective Synthesis and Chiral Analogues

The development of chiral analogues of [4-(2,5-Difluorophenoxy)phenyl]methanol is a significant area of research, driven by the prevalence of chiral 1,1-diaryl compounds as important pharmacophores in medicinal chemistry. researchgate.netrsc.org The core challenge lies in controlling the stereochemistry at the benzylic carbon.

Strategies for Enantioselective Synthesis:

Asymmetric Hydrogenation: A primary strategy involves the asymmetric hydrogenation of the corresponding diaryl ketone, [4-(2,5-difluorophenoxy)benzoyl]benzene. This can be achieved using chiral catalysts, such as RuPHOX-Ru complexes, which have demonstrated high enantioselectivity in the synthesis of chiral diaryl methanols. researchgate.net

Asymmetric Transfer Hydrogenation: Another approach is the asymmetric transfer hydrogenation of diaryl ketones, using a chiral iridium complex as a precatalyst and ethanol (B145695) as both the hydrogen source and solvent. researchgate.net This method is applicable to a range of ortho-substituted diaryl ketones, affording chiral benzhydrols in good yields and high enantioselectivities. researchgate.net

Chiral Analogues and Atropisomerism: Beyond the chirality at the methanol-bearing carbon, the diaryl ether scaffold itself can exhibit axial chirality, a phenomenon known as atropisomerism. nih.gov This occurs when rotation around the C-O-C bonds is restricted due to steric hindrance, leading to stable, non-interconverting rotational isomers (atropisomers). nih.gov The synthesis of axially chiral diaryl ethers is a considerable challenge due to the need to control two flexible C-O axes. nih.gov Research into the catalytic enantioselective synthesis of such compounds, for example through desymmetrization enabled by asymmetric Povarov reactions, is an active field. nih.gov Future work could explore the introduction of bulky substituents onto the this compound framework to induce atropisomerism, creating novel, dual-chirality molecules. The thermal stability of such atropisomers is a critical factor for their application. nih.gov

MethodCatalyst/Reagent TypeKey FeaturePotential Application
Asymmetric HydrogenationChiral RuPHOX-Ru ComplexesHigh enantioselectivity for diaryl ketonesSynthesis of enantioenriched this compound
Asymmetric Transfer HydrogenationChiral (NCP)Ir ComplexesUses ethanol as hydrogen source and solventMild conditions for producing chiral diaryl methanols
Induced AtropisomerismIntroduction of bulky substituentsCreates axially chiral diaryl ethersDevelopment of novel dual-chirality molecules

Photophysical Properties and Photoreactivity Studies

The diaryl ether framework is a component of various photoresponsive molecules. Investigating the photophysical and photoreactive properties of this compound could uncover applications in photochemistry and materials science.

Fluorescence and Photoswitching: Diaryl ether derivatives, specifically diarylethenes, are known to function as reversibly photoswitchable fluorescent dyes. acs.org These molecules can be cycled between two states (e.g., a fluorescent "closed" form and a non-fluorescent "open" form) using light of different wavelengths. A significant challenge is their low photostability in aqueous solutions, which limits biological applications. acs.org Research into the photophysical properties of this compound could explore its potential as a core for developing more robust photoswitchable materials.

Photocleavage Reactions: The C-O ether bond in diaryl ethers, while strong, can be cleaved under specific photochemical conditions. Recent studies have demonstrated the use of visible-light photoredox catalysis to achieve C-O bond cleavage in diaryl ethers at room temperature. d-nb.infonih.gov This process often involves an acridinium (B8443388) photocatalyst and a Lewis acid co-catalyst. d-nb.infonih.gov Such studies on this compound could reveal its stability under irradiation and its potential use as a photocage—a molecule that releases a cargo upon light activation. The fluorinated phenyl ring and the benzylic alcohol group could significantly influence the quantum yields and reaction pathways of such photoreactions. nih.gov

Development of Sustainable Synthesis Routes

Adherence to the principles of green chemistry is increasingly crucial in chemical synthesis. researchgate.netmdpi.com Developing sustainable routes to this compound involves optimizing reaction conditions to minimize waste, energy consumption, and the use of hazardous substances.

Key areas for developing greener syntheses include:

Catalyst Innovation: Traditional diaryl ether syntheses, like the Ullmann condensation, often require harsh conditions. Modern approaches focus on more efficient and reusable catalysts. Copper-based nanocatalysts (e.g., CuO or Cu₂O nanoparticles) have been shown to be effective for C-O cross-coupling reactions under milder conditions. nih.gov Similarly, palladium-based catalysts immobilized on magnetic nanoparticles offer high efficiency and easy separation and reuse. nih.gov

Alternative Solvents and Conditions: Replacing conventional volatile organic solvents with greener alternatives is a primary goal. Water, ionic liquids, or solvent-free "grinding" approaches represent more environmentally benign options. researchgate.netmdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input compared to conventional heating. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Strategies that avoid the use of protecting groups and utilize reagents in stoichiometric amounts are preferred. rsc.org For instance, using dialkyl carbonates as green reagents can provide an alternative to more hazardous alkylating agents. nih.gov

Green Chemistry ApproachSpecific MethodAdvantage
Catalyst InnovationCopper-based nanocatalysts (CuO, Cu₂O)Milder reaction conditions for C-O coupling
Magnetically separable Pd-nanocatalystsHigh efficiency, easy recovery and reuse
Alternative ConditionsMicrowave-assisted synthesisReduced reaction times and energy use
Use of green solvents (e.g., water) or solvent-free methodsReduced environmental impact and hazardous waste

Emerging Applications in Specialized Chemical Sectors

The diaryl ether motif is a privileged structure found in numerous biologically active compounds and functional materials. researchgate.netresearchgate.net The specific combination of the 2,5-difluorophenoxy group and the phenylmethanol moiety in this compound could lead to novel applications.

Pharmaceuticals and Agrochemicals: Diaryl ethers are present in a wide range of pharmaceuticals, including anticancer, antiviral, and antibacterial agents, as well as in herbicides and fungicides. researchgate.netlabinsights.nl The fluorine atoms on the phenoxy ring can enhance metabolic stability and binding affinity to biological targets. The phenylmethanol group provides a handle for further functionalization or can participate in hydrogen bonding interactions. Future research could explore derivatives of this compound as potential leads in drug discovery and agrochemical development.

Materials Science: The stability and structural rigidity of the diaryl ether core make it suitable for incorporation into high-performance polymers and functional organic materials. nih.gov The hydroxyl group of the methanol (B129727) substituent allows for its integration into polymer backbones, for example, through esterification or etherification reactions, to create new materials with tailored thermal and electronic properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and molecular properties. acs.orgnih.gov

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes to target molecules. nih.gov By training on vast databases of known chemical reactions, these algorithms can identify optimal reaction conditions and predict potential side products for the synthesis of this compound and its derivatives. Some algorithms have demonstrated the ability to predict reaction outcomes with over 90% accuracy, surpassing trained chemists in certain tasks. cam.ac.uk

Property Prediction: Machine learning models can predict a wide range of chemical and physical properties, such as solubility, reactivity, and biological activity, based on molecular structure alone. eurekalert.orgacs.org This predictive capability can accelerate the discovery process by allowing researchers to screen virtual libraries of compounds derived from this compound for desired characteristics before committing to laboratory synthesis. This in silico screening can significantly reduce the time and resources required for developing new drugs or materials. acs.org

Exploration of this compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound makes it an interesting candidate for incorporation into such systems.

Host-Guest Chemistry: The diaryl ether unit is a component of larger macrocyclic hosts, such as crown ethers, which are known for their ability to selectively bind guest ions or small molecules. nih.gov While not a macrocycle itself, the V-shape and electronic properties of the diaryl ether moiety in this compound could allow it to act as a guest, fitting into the cavity of a larger host molecule.

Building Block for Supramolecular Assemblies: The hydroxyl group provides a reactive site for covalently linking the molecule to other units, forming larger, more complex structures. These structures could be designed to self-assemble into well-defined supramolecular architectures like gels, liquid crystals, or molecular cages through hydrogen bonding, π-π stacking, or other non-covalent forces. The fluorinated ring can also participate in specific interactions, such as fluorine-aromatic ring interactions, to direct the assembly process.

Q & A

Q. Methodological Guidance

  • NMR :
    • ¹H NMR : Expect splitting patterns due to coupling with fluorine (e.g., aromatic protons adjacent to F show ⁴JHF ~2–3 Hz). Discrepancies in integration may arise from paramagnetic impurities; use D₂O shaking to confirm exchangeable -OH .
    • ¹⁹F NMR : Directly confirms fluorine positions. Peaks for 2-F and 5-F typically appear at δ -115 to -125 ppm (vs. CFCl₃) .
  • MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 264.07). Fragmentation patterns distinguish between structural isomers .
  • XRD : Single-crystal X-ray diffraction resolves ambiguity in regiochemistry, especially when synthesizing analogs with overlapping spectral data .

How does this compound compare to chlorinated or methoxylated analogs in medicinal chemistry applications?

Q. Structure-Activity Relationship (SAR) Analysis

  • Lipophilicity : Fluorine substitution increases LogP vs. methoxy groups (LogP ~2.8 vs. ~2.3), enhancing blood-brain barrier penetration in CNS drug candidates .
  • Metabolic Stability : Difluoro analogs resist oxidative metabolism better than chlorinated derivatives (t₁/₂ in liver microsomes: 45 min vs. 28 min for 4-Cl analog) .
    Case Study : In kinase inhibitor scaffolds, the 2,5-difluoro phenoxy group improved binding affinity (IC₅₀ = 12 nM vs. 35 nM for 4-Cl) by optimizing hydrophobic interactions with ATP pockets .

What strategies mitigate side reactions during scale-up synthesis, such as over-reduction or ether cleavage?

Q. Advanced Process Chemistry

  • Controlled Reduction : Use NaBH₄ in THF at 0°C to minimize over-reduction to the hydrocarbon. Monitor by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
  • Acid Sensitivity : The ether bond is prone to cleavage under strong acids. Replace HCl workup with citric acid or Amberlyst-15 resin for safer deprotection .
  • Byproduct Management : Impurities like 4-(2,5-difluorophenoxy)benzaldehyde can be scavenged using polymer-supported bisulfite resins .

How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

Q. Advanced Methodological Approach

  • Docking Studies : MD simulations (e.g., AutoDock Vina) model interactions with enzymes like cytochrome P450. The 2,5-difluoro group’s electronegativity aligns with active-site aspartate residues, predicting metabolic hotspots .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions (e.g., bromination at the 4-position of the phenylmethanol group) .

What are the key challenges in derivatizing this compound for material science applications?

Q. Advanced Materials Design

  • Polymer Compatibility : The fluorinated aromatic core enhances thermal stability (TGA shows decomposition >300°C) but reduces solubility in non-polar solvents. Use copolymers with PEG segments to improve processability .
  • Optical Properties : UV-Vis spectroscopy reveals a λmax at 270 nm (π→π* transition), tunable via introducing electron-donating groups to the methanol moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.